8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid
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Overview
Description
6,7-Dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid is an organic compound with the molecular formula C12H12O2 It is a derivative of benzo[a]cycloheptene, featuring a carboxylic acid functional group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method allows for the formation of structurally diverse 5H-dibenzo[a,d]cycloheptenes in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
6,7-Dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The aromatic ring structure allows for π-π interactions with other aromatic systems, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6,7-Dihydro-5H-benzo[a]cycloheptene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
5H-dibenzo[a,d]cycloheptenes: Structurally similar but with different substitution patterns, leading to varied chemical and biological properties.
6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-5-carboxylic acid: Another derivative with additional hydrogenation, affecting its reactivity and applications.
Uniqueness: 6,7-Dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its carboxylic acid group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7-8H,2,4,6H2,(H,13,14) |
InChI Key |
ZHJATQRAAIHJIH-UHFFFAOYSA-N |
SMILES |
C1CC=C(C2=CC=CC=C2C1)C(=O)O |
Canonical SMILES |
C1CC=C(C2=CC=CC=C2C1)C(=O)O |
Origin of Product |
United States |
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